N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the naphthalen-2-yloxy group, and the final coupling with the acetamide moiety. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and thiol compounds. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like copper or palladium.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound may exhibit potential as an antifungal, antibacterial, or anticancer agent due to its triazole moiety.
Agriculture: It can be used as a fungicide or pesticide to protect crops from various diseases.
Materials Science: The compound may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions or other biomolecules, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also possess triazole rings and exhibit various biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific properties and activities not found in other triazole derivatives. The presence of the naphthalen-2-yloxy group and the prop-2-en-1-yl substituent may enhance its binding affinity to molecular targets and improve its overall efficacy.
Properties
Molecular Formula |
C24H20Cl2N4O2S |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[[5-(naphthalen-2-yloxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4O2S/c1-2-12-30-21(14-32-18-11-10-16-6-3-4-7-17(16)13-18)28-29-24(30)33-15-22(31)27-23-19(25)8-5-9-20(23)26/h2-11,13H,1,12,14-15H2,(H,27,31) |
InChI Key |
NBGNBNLSTULNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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